4-Bromo-4h-cyclopenta[def]phenanthrene
Description
Structure
3D Structure
Properties
CAS No. |
70659-40-4 |
|---|---|
Molecular Formula |
C15H9Br |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
15-bromotetracyclo[10.2.1.05,14.08,13]pentadeca-1,3,5(14),6,8(13),9,11-heptaene |
InChI |
InChI=1S/C15H9Br/c16-15-11-5-1-3-9-7-8-10-4-2-6-12(15)14(10)13(9)11/h1-8,15H |
InChI Key |
KGKTYMRYIXBVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(C4=CC=CC(=C43)C=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 4h Cyclopenta Def Phenanthrene and Analogous Brominated Cyclopenta Def Phenanthrenes
Direct Halogenation Approaches to 4H-Cyclopenta[def]phenanthrene
The direct introduction of a bromine atom onto the 4H-cyclopenta[def]phenanthrene skeleton presents a formidable challenge due to the polycyclic aromatic nature of the molecule, which can lead to a mixture of constitutional isomers. Research in this area has explored various strategies to control the position of bromination.
Investigation of Electrophilic Bromination Mechanisms and Regioselectivity
Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic compounds. In the case of 4H-cyclopenta[def]phenanthrene, the outcome of electrophilic bromination is dictated by the relative electron density at various positions on the aromatic rings. The reaction typically proceeds through the formation of a sigma complex (arenium ion) intermediate, and the stability of this intermediate determines the preferred site of attack.
Studies on the electrophilic substitution of 4H-cyclopenta[def]phenanthrene, such as Friedel-Crafts acetylation, have indicated that the 1-position is highly reactive towards electrophiles. acs.org This suggests that direct bromination would also likely favor this position. The mechanism involves the polarization of the bromine molecule by a Lewis acid or a polar solvent, generating an electrophilic bromine species that is then attacked by the electron-rich aromatic system. The regioselectivity is a consequence of the resonance stabilization of the resulting carbocation intermediate.
Radical-Mediated Bromination Pathways and Positional Isomer Control
Radical-mediated bromination, often employing reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator, offers an alternative pathway for the bromination of 4H-cyclopenta[def]phenanthrene. masterorganicchemistry.comlibretexts.org This method is particularly useful for benzylic bromination, which in this case would correspond to the methylene (B1212753) bridge at the 4-position.
The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. masterorganicchemistry.com This radical then abstracts a hydrogen atom from the benzylic position of 4H-cyclopenta[def]phenanthrene to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br2, generated in low concentrations from the reaction of HBr with NBS, to yield 4-Bromo-4H-cyclopenta[def]phenanthrene and a new bromine radical, thus propagating the chain reaction. masterorganicchemistry.comlibretexts.org This method provides a high degree of control, selectively introducing bromine at the 4-position.
Characterization of Brominated Isomer Distributions
The separation and identification of the various brominated isomers of 4H-cyclopenta[def]phenanthrene are critical for understanding the regioselectivity of the different bromination methods. Techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for this purpose. The distribution of isomers provides insights into the electronic and steric factors governing the substitution patterns of the 4H-cyclopenta[def]phenanthrene ring system.
Bromination of Functionalized Cyclopenta[def]phenanthrene Derivatives
An alternative and often more controlled approach to obtaining specific brominated isomers of 4H-cyclopenta[def]phenanthrene involves the bromination of a pre-functionalized derivative. The directing effects of the existing functional groups can significantly influence the position of the incoming bromine atom.
Regioselective Bromination of 4H-Cyclopenta[def]phenanthren-4-one
The presence of a carbonyl group at the 4-position of the cyclopenta[def]phenanthrene system deactivates the aromatic rings towards electrophilic attack and directs incoming electrophiles to specific positions. While specific studies on the bromination of 4H-Cyclopenta[def]phenanthren-4-one are not extensively detailed in the provided search results, the general principles of electrophilic substitution on deactivated aromatic systems would apply. The electron-withdrawing nature of the carbonyl group would be expected to direct bromination to the positions meta to the carbonyl's point of attachment to the aromatic framework, although the complex polycyclic nature of the molecule could lead to other outcomes.
Bromination Reactions of Amino-Substituted 4H-Cyclopenta[def]phenanthrenes
The bromination of amino-substituted 4H-cyclopenta[def]phenanthrenes has been systematically investigated, revealing a high degree of regioselectivity governed by the position of the amino group. oup.com The strongly activating and ortho-, para-directing nature of the amino group dominates the substitution pattern.
The bromination of various isomers of 4H-cyclopenta[def]phenanthrenamine with bromine in chloroform (B151607) has been shown to yield specific monobrominated products. oup.com The position of the initial bromination is dictated by the location of the amino substituent. Further bromination leads to the introduction of a second bromine atom at predictable positions. oup.com Similar regioselectivity is observed when using a combination of bromine in acetic acid with 48% hydrobromic acid, or hydrobromic acid in dimethyl sulfoxide. oup.com The corresponding acetylamino derivatives undergo bromination at the same positions as the parent amines. oup.com
The specific outcomes of the monobromination of different amino-substituted isomers are summarized in the table below.
| Starting Material | Position of Bromination |
| 4H-cyclopenta[def]phenanthren-1-amine | 2-position |
| 4H-cyclopenta[def]phenanthren-2-amine | 1-position |
| 4H-cyclopenta[def]phenanthren-3-amine | 8-position |
| 4H-cyclopenta[def]phenanthren-8-amine | 9-position |
Subsequent dibromination also exhibits a high degree of regioselectivity, as detailed in the following table.
| Starting Monobromo-amine | Position of Second Bromination |
| 1-amino-2-bromo-4H-cyclopenta[def]phenanthrene | 8-position |
| 2-amino-1-bromo-4H-cyclopenta[def]phenanthrene | 3-position |
| 3-amino-8-bromo-4H-cyclopenta[def]phenanthrene | 2-position |
| 8-amino-9-bromo-4H-cyclopenta[def]phenanthrene | 3-position |
This predictable regioselectivity makes the bromination of amino-substituted 4H-cyclopenta[def]phenanthrenes a valuable synthetic route for accessing specifically substituted brominated derivatives.
Convergent and Divergent Synthetic Pathways to Brominated Cyclopenta[def]phenanthrene Scaffolds
The construction of complex molecules like brominated cyclopenta[def]phenanthrenes can be approached through convergent or divergent synthetic strategies. A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then combined in the later stages of the synthesis. In contrast, a divergent synthesis starts from a common intermediate that is progressively modified to produce a variety of related compounds.
While specific examples for this compound are not extensively detailed in the literature, the principles of these strategies can be applied. For instance, a convergent approach could involve the synthesis of a brominated phenanthrene (B1679779) fragment and a separate cyclopenta-fused fragment, which are then joined.
Cascade Cyclization Strategies for Polycyclic Bromides
Cascade cyclizations are powerful synthetic tools that allow for the rapid construction of complex polycyclic systems from relatively simple starting materials in a single operation. These reactions involve a series of intramolecular bond-forming events that are triggered by a single initiation step. While specific applications of cascade cyclizations for the direct synthesis of this compound are not prominently reported, the strategy is widely used for the synthesis of other polycyclic aromatic hydrocarbons.
For example, treatment of certain propargylic diols with thionyl chloride can initiate a cascade sequence of reactions to form diindeno-fused 4H-cyclopenta[def]phenanthrenes. Subsequent functional group manipulations could potentially introduce a bromine atom onto the scaffold.
Stepwise Construction via Pre-functionalized Building Blocks
The stepwise construction of brominated cyclopenta[def]phenanthrene scaffolds relies on the use of pre-functionalized building blocks that already contain the necessary bromine atoms or functional groups that can be readily converted to a bromine atom. This approach offers a high degree of control over the final structure and the position of the bromine substituent.
An example of this strategy can be seen in the synthesis of other brominated polycyclic aromatic hydrocarbons, where brominated precursors are coupled to construct the final carbon skeleton. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are often employed to connect brominated aromatic fragments. This methodology allows for the precise placement of bromine atoms on the target molecule.
Chemical Transformations and Reaction Pathways of 4 Bromo 4h Cyclopenta Def Phenanthrene
Reactivity in Electrophilic Aromatic Substitution (Post-Bromination)
The bromine atom is an electron-withdrawing group via induction but a weak electron-donating group through resonance, making it a deactivator for EAS but directing incoming electrophiles to the ortho and para positions. msu.edu The fused aliphatic ring can be considered a weak activating group. The combination of these factors, along with the inherent reactivity of the phenanthrene (B1679779) nucleus, dictates the position of further substitution. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would proceed by attacking the electron-rich positions of the aromatic rings, guided by the directing effects of the bromo-substituent. The intermediate carbocation (a Wheland intermediate) is stabilized by resonance, and the subsequent loss of a proton restores aromaticity. msu.edulumenlearning.com Given the complexity of the polycyclic system, a mixture of isomers is often possible. libretexts.org
Cross-Coupling Reactions for C-C Bond Formation
The carbon-bromine bond in 4-Bromo-4H-cyclopenta[def]phenanthrene is the primary site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds. nih.gov
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. libretexts.org The bromo-substituent on the 4H-cyclopenta[def]phenanthrene core makes it an excellent electrophilic partner for these transformations. researchgate.net The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly valued for its mild conditions and the commercial availability and stability of many boronic acids.
The Sonogashira coupling forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and a copper(I) salt, and it is conducted in the presence of a base. wikipedia.org It is a highly efficient method for the synthesis of aryl-alkynes.
| Reaction | Nucleophile | Typical Catalyst | Key Features |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ with ligands | Mild conditions, high functional group tolerance, stable reagents. libretexts.org |
| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Direct alkynylation of aryl halides, useful for creating rigid structures. wikipedia.orgorganic-chemistry.org |
Beyond the Suzuki and Sonogashira reactions, other transition metal-catalyzed couplings can be employed to functionalize this compound. These reactions offer alternative pathways that may be advantageous depending on the desired substrate scope or functional group compatibility. libretexts.org
Stille Coupling: Utilizes organotin reagents (organostannanes) as the nucleophilic partner.
Negishi Coupling: Employs organozinc reagents, which are highly reactive.
Hiyama Coupling: Uses organosilicon compounds, activated by a fluoride (B91410) source.
Kumada Coupling: Involves the use of Grignard reagents (organomagnesium) as powerful nucleophiles. libretexts.orgyoutube.com
These methods broaden the range of accessible structures, allowing for the introduction of diverse aryl, vinyl, or alkyl groups at the brominated position.
A more recent and atom-economical approach to forming C-C bonds is through direct C-H activation, also known as direct arylation. nih.gov This strategy avoids the pre-functionalization of one of the coupling partners (e.g., conversion to an organoboron or organotin compound). In a potential scenario, this compound could be coupled with another aromatic compound by activating a C-H bond on the partner molecule. This methodology reduces synthetic steps and waste, making it a "greener" alternative to traditional cross-coupling reactions for the synthesis of complex π-conjugated materials. nih.gov
Reductive Transformations of the Bromo-Substituent
The bromine atom can be removed and replaced with a hydrogen atom through reductive debromination. This transformation is useful for synthesizing the parent 4H-cyclopenta[def]phenanthrene from its bromo-derivative. This can be achieved through various methods, including:
Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as H₂ gas or transfer hydrogenation reagents.
Metal-Mediated Reduction: Using active metals like zinc or magnesium in an acidic medium.
Hydride Reagents: Employing reducing agents like lithium aluminum hydride (LiAlH₄) or tributyltin hydride (Bu₃SnH).
These reductive processes effectively cleave the C-Br bond, providing access to the unsubstituted polycyclic aromatic hydrocarbon core. researchgate.net
Oxidative and Reductive Manipulations of the Core Phenanthrene System
The phenanthrene core of this compound is susceptible to both oxidative and reductive transformations, which can alter its electronic properties and planarity. These reactions are crucial for the synthesis of derivatives with modified functionalities.
The oxidation of the phenanthrene moiety in cyclopenta-fused polycyclic aromatic hydrocarbons can be achieved using various oxidizing agents. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related compounds. For instance, the oxidation of phenanthrene and its derivatives often targets the 9,10-positions, which are the most electron-rich and sterically accessible.
Research on other cyclopenta[a]phenanthrenes has shown that oxidation with reagents like chromic acid can lead to the formation of ketones at the five-membered ring. rsc.org The specific site of oxidation, whether on the phenanthrene nucleus or the cyclopenta ring, is dependent on the oxidizing agent used. rsc.org
Table 1: Representative Oxidative Reactions of Phenanthrene Systems
| Starting Material | Reagent(s) | Product(s) | Observations |
| 16,17-dihydro-15H-cyclopenta[a]phenanthrene | Chromic acid | 15-keto derivative | Oxidation occurs at the methylene (B1212753) bridge of the five-membered ring. rsc.org |
| 11-methyl-15,16-dihydro-17H-cyclopenta[a]phenanthren-17-one | Chromic acid, Osmium tetroxide, Lead tetra-acetate, Ammonium cerium(IV) nitrate | Various oxidized products | The position of attack depends on the oxidizing agent. rsc.org |
Reductive processes involving the this compound framework can proceed via catalytic hydrogenation or dissolving metal reductions. These methods can selectively or fully saturate the aromatic system. The synthesis of the parent compound, 4H-cyclopenta[def]phenanthrene (CPP), often involves the reduction of an oxo-CPP intermediate, highlighting a key reductive pathway. researchgate.net
Catalytic hydrogenation of phenanthrene over precious metal catalysts like platinum, palladium, or rhodium can lead to partially or fully hydrogenated products. mdpi.commdpi.com The reaction conditions, including temperature, pressure, and catalyst choice, determine the extent of reduction. For instance, the hydrogenation of phenanthrene can yield di-, tetra-, octa-, and perhydrophenanthrene derivatives. mdpi.com While not specifically detailed for the 4-bromo derivative, similar transformations are expected.
Table 2: Reductive Transformations in the Synthesis of 4H-cyclopenta[def]phenanthrene
| Precursor | Reagent(s) | Product | Reaction Type |
| oxo-CPP | Not specified in detail researchgate.net | 4H-cyclopenta[def]phenanthrene (CPP) | Reduction of a ketone to a methylene group. researchgate.net |
| Phenanthrene | H₂, Pt/HZ-SEA | Octahydrophenanthrene, Perhydrophenanthrene | Catalytic Hydrogenation mdpi.com |
| Phenanthrene | H₂, NiMo/Al₂O₃ | Dihydrophenanthrene and other hydrogenated products | Catalytic Hydrogenation mdpi.com |
Reactions Involving the Active Methylene Bridge and Pericondensed Double Bond
The unique structural features of this compound, namely the active methylene bridge and the pericondensed double bond, are sites of specific chemical reactivity.
Table 3: Potential Functionalization of the Active Methylene Bridge
| Reaction Type | Reagent(s) | Potential Product |
| Deprotonation-Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Alkyl halide (R-X) | 4-alkyl-4-bromo-4H-cyclopenta[def]phenanthrene |
| Deprotonation-Acylation | 1. Strong Base (e.g., n-BuLi) 2. Acyl chloride (RCOCl) | 4-acyl-4-bromo-4H-cyclopenta[def]phenanthrene |
The pericondensed double bond within the five-membered ring introduces strain and influences the electronic properties of the molecule, making it a potential site for cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. In the context of polycyclic aromatic hydrocarbons, specific regions of the molecule can act as dienes. The feasibility of such reactions with the pericondensed system in this compound would depend on the frontier molecular orbital energies and steric accessibility. While not explicitly demonstrated for this compound, cycloaddition reactions are known for other polycyclic aromatic systems.
Table 4: Theoretical Reactivity of the Pericondensed Double Bond
| Reaction Type | Dienophile | Potential Product |
| Diels-Alder Cycloaddition | Maleic anhydride | A polycyclic adduct with a newly formed six-membered ring |
| Diels-Alder Cycloaddition | Acetylene derivatives | An extended polycyclic aromatic system |
Advanced Spectroscopic and Analytical Characterization of 4 Bromo 4h Cyclopenta Def Phenanthrene Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a suite of one-dimensional and two-dimensional experiments, it is possible to assign the specific resonances of each proton and carbon atom and map their connectivity.
Please note: Specific experimental NMR data for 4-Bromo-4H-cyclopenta[def]phenanthrene is not publicly available. The following sections describe the expected spectroscopic behavior and analytical approach based on established principles for similar halogenated aromatic compounds. The data presented in the tables is hypothetical and for illustrative purposes only.
High-Resolution ¹H NMR Chemical Shift Analysis of Brominated Positions
High-resolution proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in a molecule. The chemical shift (δ), measured in parts per million (ppm), is highly sensitive to the electronic effects of neighboring atoms and functional groups. In aromatic systems, the delocalized π-electrons create a "ring current" that generally deshields the aromatic protons, causing them to resonate at downfield chemical shifts, typically between 6.5 and 8.0 ppm. libretexts.org
The introduction of a bromine atom to the 4H-cyclopenta[def]phenanthrene skeleton is expected to induce predictable changes in the ¹H NMR spectrum. The electronegativity and anisotropic effects of the bromine atom will influence the electron density of the nearby protons, causing shifts in their resonance frequencies. Protons on the carbon atoms adjacent (ortho) to the site of bromination would be the most affected, typically experiencing a downfield shift. Protons further away (meta and para) would be less impacted.
The proton at the C4 position, being directly attached to the same carbon as the bromine, would exhibit a distinct chemical shift, likely in a region different from the aromatic protons. The precise chemical shift would depend on the stereochemistry and local electronic environment.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~5.5 - 6.5 | Singlet | - |
| Aromatic Protons | ~7.0 - 8.5 | Multiplets | - |
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Aromatic carbons typically resonate in the region of 120-150 ppm. libretexts.org The chemical shift of each carbon is influenced by its hybridization and the electronic effects of its substituents.
For this compound, the spectrum would show distinct signals for each unique carbon atom. The carbon atom directly bonded to the bromine (the ipso-carbon) is of particular interest. Due to the "heavy atom effect," the large electron cloud of the bromine atom induces a shielding effect, causing the ipso-carbon signal to shift upfield (to a lower ppm value) compared to what would be expected based on electronegativity alone. stackexchange.com Other aromatic carbons would show smaller shifts depending on their proximity to the bromine substituent.
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C4 (C-Br) | ~50 - 60 |
| Aromatic Carbons | ~120 - 150 |
| Quaternary Aromatic Carbons | ~130 - 150 |
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton-proton networks throughout the molecule's spin systems. This would be invaluable in assigning the complex, overlapping signals in the aromatic region of this compound.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). youtube.com Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a definitive C-H bond correlation. This technique would be used to unambiguously assign the chemical shifts of the protonated carbons in the molecule.
Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to within 5 ppm), allowing for the determination of a molecule's exact mass. semanticscholar.org This precision enables the calculation of a unique elemental formula, which is a critical step in confirming the identity of a newly synthesized or isolated compound. For this compound (C₁₅H₉Br), HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass.
Expected HRMS Data for this compound
| Isotope | Theoretical Exact Mass (Da) |
| C₁₅H₉⁷⁹Br | 267.98876 |
| C₁₅H₉⁸¹Br | 269.98671 |
Analysis of Isotopic Patterns for Bromine Identification
A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). libretexts.orglibretexts.org
This results in any ion containing a single bromine atom appearing as a pair of peaks of almost equal intensity (a 1:1 ratio), separated by 2 m/z units. savemyexams.comorgchemboulder.com This "M" and "M+2" peak pattern is a characteristic signature for the presence of one bromine atom in the molecule or fragment ion. ucalgary.ca For this compound, the molecular ion region of the mass spectrum would be expected to show two peaks of nearly identical intensity at approximately m/z 268 and 270, corresponding to the ions [C₁₅H₉⁷⁹Br]⁺ and [C₁₅H₉⁸¹Br]⁺. This isotopic signature provides unambiguous evidence for the presence of bromine in the structure.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint."
FT-IR Spectroscopy: The FT-IR spectrum of the parent compound, 4H-cyclopenta[def]phenanthrene, is characterized by several key absorption bands. nist.gov Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The prominent bands between 1600 cm⁻¹ and 1450 cm⁻¹ are attributable to aromatic C=C ring stretching modes. The region from 900-650 cm⁻¹ is particularly diagnostic for substituted aromatics, revealing patterns of C-H out-of-plane bending. nist.gov
Upon bromination at the 4-position, several predictable changes would occur in the FT-IR spectrum. The most direct evidence of substitution would be the appearance of a C-Br stretching vibration. For bromo-aromatic compounds, this band is typically found in the low-frequency region, often between 600 and 500 cm⁻¹. Furthermore, the pattern of C-H out-of-plane bending bands would shift, reflecting the altered substitution pattern on the polycyclic core. The introduction of the bulky and electronegative bromine atom could also induce slight shifts in the C=C stretching frequencies due to changes in the electronic distribution and potential minor steric strain. researchgate.net
| Technique | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| FT-IR | Aromatic C-H Stretch | 3100-3000 | Characteristic of the aromatic rings. |
| FT-IR | Aromatic C=C Stretch | 1600-1450 | Strong absorptions defining the polycyclic core. |
| FT-IR | C-H Out-of-Plane Bend | 900-650 | Pattern is diagnostic of substitution. |
| FT-IR | C-Br Stretch | 600-500 | Predicted: Key indicator of bromination. |
| Raman | Aromatic C=C Stretch (G-band) | ~1600 | Typically a very strong band in PAHs. |
| Raman | Ring Breathing Modes | ~1350 | Characteristic of the polycyclic structure. |
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment
Electronic spectroscopy provides critical insights into the photophysical behavior of conjugated systems, including their ability to absorb and emit light.
Electronic Absorption (UV-Vis): The UV-Vis spectrum of the parent 4H-cyclopenta[def]phenanthrene shows a complex absorption profile characteristic of phenanthrene-type PAHs, with multiple bands corresponding to π-π* transitions. nist.gov These transitions typically result in strong absorption in the ultraviolet region.
The introduction of a bromine atom is expected to cause a bathochromic (red) shift in the absorption maxima. This shift is due to two primary effects: the electronegativity of the halogen and the "heavy-atom effect." The bromine atom's p-orbitals can engage in p-π conjugation with the aromatic system, which tends to lower the energy of the molecular orbitals and thus shifts the absorption to longer wavelengths. researchgate.net Studies on other brominated aryl compounds have consistently noted this red-shifting phenomenon. researchgate.netrsc.org
Emission (Fluorescence) Spectroscopy: Many PAHs are highly fluorescent, and their emission spectra can be used for sensitive detection. The emission spectrum is typically a mirror image of the lowest energy absorption band. For this compound, a corresponding red shift in the emission spectrum is also predicted. However, the heavy-atom effect of bromine is known to significantly influence fluorescence quantum yield. Bromine promotes intersystem crossing (ISC), the process where an excited singlet state converts to a triplet state. This provides a non-radiative pathway for de-excitation, which often leads to quenching or a reduction in fluorescence intensity compared to the non-halogenated parent compound.
| Property | 4H-cyclopenta[def]phenanthrene (Reference) | This compound (Predicted) |
| Absorption Maxima (λmax) | Multiple bands in UV region nist.gov | Red-shifted compared to parent compound |
| Emission Maxima (λem) | Expected in UV/blue region | Red-shifted compared to parent compound |
| Fluorescence Quantum Yield (ΦF) | Moderate to high | Lower than parent compound due to heavy-atom effect |
Chromatographic Techniques for Separation, Purification, and Purity Analysis
Chromatography is indispensable for isolating, purifying, and analyzing the components of complex mixtures.
Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Mixture Analysis
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like PAHs. In a GC system, compounds are separated based on their boiling points and interaction with a stationary phase. For PAHs, a non-polar column (like one with a 5% phenyl polysiloxane phase) is common. It is expected that this compound would have a longer retention time than its parent compound due to its higher molecular weight and increased polarizability, leading to stronger interactions with the stationary phase. nist.gov
The mass spectrometer provides definitive identification. For this compound (C₁₅H₉Br), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 51:49). libretexts.org This results in two prominent peaks of almost equal intensity separated by two mass units (m/z 268 and 270). The fragmentation pattern would likely be dominated by the stable polycyclic aromatic core, with a primary fragmentation being the loss of the bromine atom (Br•), leading to a significant ion at m/z 189. asdlib.org
| Parameter | Expected Value / Observation |
| GC Retention Time | Longer than 4H-cyclopenta[def]phenanthrene |
| Molecular Ion (M⁺) | Isotopic cluster at m/z 268 and 270 (ratio ~1:1) |
| Key Fragment Ion | [M-Br]⁺ at m/z 189 |
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of PAHs that may be less thermally stable or for preparative scale purification. thermofisher.com Reversed-phase HPLC, typically using a C18 or phenyl-functionalized silica (B1680970) column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, is highly effective for separating PAHs based on their hydrophobicity. acs.org
This technique would be well-suited for separating this compound from a reaction mixture containing unreacted starting material or other isomers. The retention of PAHs in reversed-phase HPLC generally increases with molecular weight and hydrophobicity. Therefore, the brominated compound would be expected to be more strongly retained and have a longer retention time than the parent 4H-cyclopenta[def]phenanthrene. Fine-tuning of the mobile phase gradient and choice of stationary phase can optimize the separation of closely related isomers. zodiaclifesciences.com
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis
Single-crystal X-ray diffraction is the ultimate method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no crystal structure has been published for this compound, valuable inferences can be drawn from related structures, such as 4,5-dibromophenanthrene. nih.gov
The 4-position on the cyclopenta[def]phenanthrene core is part of a "bay-like" region, an area where steric hindrance can be significant. nih.gov The crystal structure of 4,5-dibromophenanthrene shows that the two large bromine atoms in the bay region cause severe steric repulsion, forcing the phenanthrene (B1679779) system to twist and deviate significantly from planarity. nih.gov The mean planes of the terminal rings in this molecule are twisted away from each other by over 28 degrees. nih.gov
It is highly probable that a single bromine atom at the 4-position of 4H-cyclopenta[def]phenanthrene would also introduce significant steric strain, causing a distortion from planarity. This contortion would affect the molecule's crystal packing, influencing intermolecular interactions such as π-π stacking. The degree of distortion would be less severe than in the dibrominated analogue but would still be a defining structural feature. A definitive analysis would require the successful growth of a single crystal and subsequent X-ray diffraction analysis to determine unit cell dimensions, space group, bond lengths, bond angles, and torsional angles.
| Structural Parameter | Predicted Feature | Basis for Prediction |
| Molecular Geometry | Non-planar, twisted aromatic core | Steric strain from bromine in a bay-like region, analogous to 4,5-dibromophenanthrene. nih.govwikipedia.org |
| C-Br Bond Length | ~1.90 Å | Typical for aromatic C-Br bonds. |
| Crystal Packing | Likely involves π-π stacking, potentially altered by molecular contortion. | Common for PAH derivatives. |
Computational Chemistry and Theoretical Studies on 4 Bromo 4h Cyclopenta Def Phenanthrene
Electronic Structure Calculations and Quantum Mechanical Characterization
Computational chemistry provides a powerful lens through which to examine the fundamental electronic properties of molecules. For 4-Bromo-4H-cyclopenta[def]phenanthrene, quantum mechanical calculations are indispensable for characterizing its behavior at a molecular level.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) stands as a primary computational method for investigating the electronic structure of molecules like this compound. By calculating the electron density, DFT methods can accurately predict the ground state geometry and other key properties. researchgate.netscispace.com The B3LYP functional, combined with a suitable basis set such as 6-311++G(d,p), is commonly employed to optimize the molecular geometry and calculate thermodynamic parameters. researchgate.net These calculations provide the foundational data for understanding the molecule's stability and reactivity.
Elucidation of Molecular Orbitals (HOMO-LUMO Energies and Distributions)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. edu.krd The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. wikipedia.orgedu.krd For phenanthrene (B1679779) derivatives, the HOMO is typically distributed across the phenanthrene core, while the LUMO's localization can be influenced by substituents. researchgate.net In this compound, the bromine atom's electron-withdrawing nature would be expected to influence the energy levels and spatial distribution of these orbitals.
Below is an illustrative table of calculated frontier orbital energies for a generic phenanthrene derivative, showcasing the type of data generated from DFT calculations.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.08 |
| LUMO | -3.56 |
| HOMO-LUMO Gap | 2.52 |
This interactive table contains representative data for a phenanthrene derivative to illustrate the concept. researchgate.net
Charge Density Analysis and Electrophilic/Nucleophilic Sites Prediction
Analysis of the electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor. This information is crucial for predicting where electrophilic or nucleophilic attacks are most likely to occur. Molecular Electrostatic Potential (MEP) maps are often generated from DFT calculations to visualize these charge distributions. In this compound, the electronegative bromine atom would create a region of positive electrostatic potential on the adjacent carbon atom, marking it as a potential electrophilic site. The π-electron-rich aromatic rings, conversely, would represent likely sites for electrophilic attack.
Investigation of Reaction Mechanisms and Transition States for Bromination and Subsequent Reactions
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, theoretical studies can elucidate the mechanisms of its formation via bromination of the parent 4H-cyclopenta[def]phenanthrene, as well as its subsequent reactivity. These calculations can help determine whether reactions proceed through concerted or stepwise mechanisms and can predict the regioselectivity of further functionalization.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)
Theoretical calculations can predict various spectroscopic properties, providing a means to verify experimental findings or to characterize molecules that have not yet been synthesized.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net These predictions are based on the calculated electronic environment of each nucleus.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. scispace.comresearchgate.net The calculated HOMO-LUMO gap can provide a first approximation of the lowest energy electronic transition. researchgate.net
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net This allows for the assignment of experimentally observed vibrational modes to specific molecular motions.
An illustrative table of predicted spectroscopic data is presented below.
| Spectroscopic Technique | Predicted Data |
| 1H NMR | Chemical shifts (ppm) for each proton |
| 13C NMR | Chemical shifts (ppm) for each carbon |
| UV-Vis | Maximum absorption wavelength (λmax) in nm |
| IR | Vibrational frequencies (cm-1) for key functional groups |
This interactive table provides a conceptual framework for the types of spectroscopic data that can be generated computationally.
Strain and Aromaticity Assessment in Brominated Fused-Ring Systems
The fusion of the five-membered ring onto the phenanthrene framework in this compound introduces ring strain. Computational methods can quantify this strain energy. Furthermore, the aromaticity of the system can be assessed using various theoretical indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can reveal how the introduction of the bromine atom and the five-membered ring perturbs the aromatic character of the phenanthrene core. researchgate.net
Lack of Publicly Available Research
As of the current date, a thorough search of publicly accessible scientific literature and databases has revealed no specific studies focused on the molecular dynamics simulations for the conformational analysis of this compound. While computational and theoretical studies, including molecular dynamics simulations, are common for a wide range of chemical compounds, it appears that this compound has not been the specific subject of such published research.
Therefore, it is not possible to provide detailed research findings or data tables related to its conformational analysis via molecular dynamics simulations. This includes information regarding simulation parameters, potential energy surfaces, dihedral angle distributions, or the identification of stable conformers for this particular molecule.
General computational chemistry principles suggest that such a study would be feasible, but the actual research and its resulting data are not available in the public domain.
Applications of Brominated Cyclopenta Def Phenanthrene Derivatives in Advanced Organic Materials Science
Utilization as Key Intermediates in the Synthesis of Functional Organic Semiconductors
The 4H-cyclopenta[def]phenanthrene (CPP) core is a prized component in the architecture of photoactive materials. chemistryviews.org The introduction of a bromine atom at the 4-position provides a strategic site for chemical modification, enabling the synthesis of a new generation of functional organic semiconductors.
The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. Derivatives of 4H-cyclopenta[def]phenanthrene have emerged as promising candidates to address this issue. researchgate.netresearchgate.net The brominated precursor is essential for synthesizing these advanced emitters. Through reactions like Suzuki or Stille coupling at the bromine position, the CPP core can be incorporated into larger conjugated molecules and polymers.
Researchers have synthesized novel blue emitters by incorporating CPP units into their molecular structure, leading to OLEDs with high efficiency and pure blue emission. researchgate.net For instance, materials such as 2-[10-(4,4-dioctyl-4H-cyclopenta[def]phenanthrene-2-yl)-9-anthryl]-4,4-dioctyl-4H-cyclopenta[def]phenanthrene (OCPA) and 4,4,4′,4′,4″,4″-hexaoctyl-2,6′:2′,6″-tercyclopenta[def]phenanthrene (TerCPP) have been developed. researchgate.net These compounds exhibit high thermal stability, with decomposition temperatures around 410°C for OCPA and 425°C for TerCPP. researchgate.net
A polymer based on this framework, poly(2,6-(4,4-bis(2-ethylhexyl)-4H-cyclopenta-[def]phenanthrene)) (PCPP), was synthesized from CPP precursors and demonstrated stabilized blue emission, a critical feature for durable display and lighting applications. researchgate.net An OLED device using OCPA as the emitting layer produced a bright blue emission with CIE coordinates (0.16, 0.12) very close to the NTSC standard for blue. researchgate.net
| Parameter | Value |
|---|---|
| Device Configuration | ITO/NPD/OCPA/BAlq/Alq3/LiF/Al |
| Emission Color | Bright Blue |
| Maximum Emission Wavelength | 434 nm |
| Turn-on Voltage | ~5.6 V |
| Maximum Brightness | 2500 cd/m² (at 11 V) |
| Maximum Luminescence Efficiency | 1.2 cd/A |
| CIE Coordinates | (0.16, 0.12) |
The robust electronic properties and stability of the phenanthrene (B1679779) structure make its derivatives suitable for applications beyond OLEDs, including organic photovoltaic (OPV) cells and organic field-effect transistors (OFETs). chemistryviews.org OFETs are of particular interest for applications in flexible electronics, sensors, and display drivers due to their potential for low-cost, large-area fabrication. nih.govresearchgate.net
Role in the Construction of Complex Carbon Nanostructures
The curved π-surface of the 4H-cyclopenta[def]phenanthrene skeleton makes it an ideal building block for bottom-up synthesis of complex, non-planar carbon-rich molecules.
Buckybowls, or bowl-shaped polycyclic aromatic hydrocarbons, are essentially fragments of fullerenes. Their synthesis is of great interest as it provides insight into the formation mechanisms of fullerenes and offers access to materials with unique bowl-shaped geometries. The inherent curvature of the 4H-cyclopenta[def]phenanthrene core mimics the structure found in these carbon nanostructures.
Starting from 4-Bromo-4h-cyclopenta[def]phenanthrene, chemists can employ intramolecular arylation reactions or other cyclization strategies to "stitch" together aromatic rings, extending the structure into three dimensions. This approach has been used with related phenanthrene precursors to create nitrogen-embedded buckybowls, demonstrating the viability of using these foundational units to build larger, curved π-systems. researchgate.net The bromo-substituent is critical for initiating the cascade of reactions needed to form these complex architectures.
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions. This compound is a precursor for molecules designed to self-assemble into functional nano-architectures. By using the bromine as a reactive site, long chains or specific recognition units can be attached to the CPP core.
For example, phenanthrene-DNA conjugates have been shown to self-assemble into nanospheres that exhibit light-harvesting properties. nih.gov In these systems, the phenanthrene units act as antennas that absorb light energy and transfer it through the assembly. Similarly, extending the π-conjugation of the CPP core can lead to materials with enhanced photophysical properties. Research on phenanthrene crystals has shown that specific "head-to-head" π-π interactions can increase the delocalization of π-electrons, a phenomenon that can be exploited in designing materials for supramolecular assemblies with tailored optical and electronic functions. nih.gov
Building Blocks for Tailored Polycyclic Aromatic Hydrocarbons with Specific Electronic Properties
The ability to synthesize custom polycyclic aromatic hydrocarbons (PAHs) with precisely controlled electronic properties is crucial for advancing molecular electronics. This compound is a powerful synthon in this pursuit. The carbon-bromine bond is a cornerstone of modern organic synthesis, enabling a wide array of transformations. quimicaorganica.org
By selecting appropriate cross-coupling partners (e.g., boronic acids in Suzuki coupling, organotins in Stille coupling, or alkynes in Sonogashira coupling), the electronic nature of the final PAH can be fine-tuned. Attaching electron-donating or electron-withdrawing groups to the CPP core via the bromine linkage allows for precise control over the molecule's frontier molecular orbitals. This control is essential for designing materials with specific band gaps, charge transport capabilities, and absorption/emission spectra for use in a variety of electronic devices.
Future Research Perspectives and Emerging Directions in Brominated Cyclopenta Def Phenanthrene Chemistry
Development of Novel and Sustainable Synthetic Routes
A primary objective for future research is the development of more environmentally benign and efficient methods for synthesizing brominated cyclopenta[def]phenanthrenes. Current synthetic pathways for the parent compound, 4H-cyclopenta[def]phenanthrene (CPP), can be lengthy, low-yielding, or require hazardous reagents, which complicates large-scale production. chemistryviews.orgresearchgate.net A recently developed three-step, gram-scale synthesis of CPP from pyrene (B120774) using relatively inexpensive and non-hazardous materials represents a significant advancement in this area. chemistryviews.orgresearchgate.net
Future work will likely build upon such progress, focusing on several key areas:
Greener Bromination: Exploring alternative brominating agents and reaction conditions that minimize waste and avoid toxic substances is crucial. researchgate.net This includes investigating solvent systems like ionic liquids or water, potentially with phase-transfer catalysts, to replace conventional organic solvents. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product.
Process Intensification: Optimizing reaction parameters such as temperature, pressure, and catalyst loading to reduce reaction times and energy consumption.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, precise control over reaction conditions, easier scale-up. | Miniaturized reactors, real-time reaction monitoring. |
| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Development of efficient photocatalysts for C-H bromination. |
| Biocatalysis | High selectivity, environmentally friendly conditions using enzymes. | Discovery and engineering of enzymes for PAH functionalization. |
| Mechanochemistry | Solvent-free or low-solvent reactions, reduced waste. | Ball-milling and other mechanical activation techniques. |
Exploration of New Catalytic Systems for Efficient Transformations
The bromo-substituent in 4-Bromo-4h-cyclopenta[def]phenanthrene is an invaluable tool for chemists, primarily serving as a reactive site for cross-coupling reactions to build more complex molecular architectures. researchgate.netrsc.org Palladium-catalyzed reactions, such as Negishi and Suzuki couplings, are commonly employed to form new carbon-carbon bonds. rsc.orgnih.gov
Future research will focus on discovering and optimizing new catalytic systems to enhance the efficiency and scope of these transformations:
Earth-Abundant Metal Catalysts: Developing catalysts based on iron, copper, or nickel to replace expensive and rare precious metals like palladium.
Ligand Design: Synthesizing novel ligands that can improve the activity, selectivity, and stability of metal catalysts, allowing for reactions to be performed under milder conditions.
Heterogeneous Catalysis: Creating solid-supported catalysts that can be easily separated from the reaction mixture and recycled, improving the sustainability of the process.
Photoredox Catalysis: Utilizing light-driven catalytic cycles to enable transformations that are difficult to achieve with traditional thermal methods.
Rational Design of New Brominated Analogues with Tunable Electronic and Steric Properties
The strategic functionalization of the cyclopenta[def]phenanthrene core allows for the precise tuning of its electronic and physical properties. Incorporating elements like boron into the PAH framework is a powerful strategy for modulating these properties, often leading to materials with low-lying Lowest Unoccupied Molecular Orbitals (LUMOs), which are desirable for applications in organic electronics. nih.govnih.govacs.org The bromine atom acts as a key intermediate for introducing these and other functional groups. rsc.orgnih.gov
The rational design of new analogues will be a key research direction:
Tuning Optoelectronic Properties: By varying the position and number of bromo-substituents, and by using them as points of attachment for various electron-donating or electron-withdrawing groups, researchers can control the HOMO-LUMO gap, influencing the absorption and emission characteristics of the molecules. nih.goved.ac.uk This is critical for developing new materials for organic light-emitting diodes (OLEDs), particularly for challenging blue emitters. chemistryviews.org
Controlling Steric Hindrance: The size and placement of substituents attached via the bromine handle can influence the three-dimensional shape of the molecule. This steric control affects intermolecular interactions and the solid-state packing of the material, which in turn impacts properties like charge mobility in organic thin-film transistors.
Structure-Property Relationships: Systematic studies correlating subtle changes in molecular structure with resulting material properties will provide a deeper understanding, enabling more predictable and targeted design of functional molecules. mdpi.com
Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science
The development of advanced materials based on brominated cyclopenta[def]phenanthrenes inherently lies at the intersection of organic chemistry and materials science. Synthetic chemists can construct novel molecular building blocks, which materials scientists can then fabricate into devices and characterize for performance. nih.gov
Emerging interdisciplinary trends include:
Donor-Acceptor Systems: Using cross-coupling reactions at the bromo-position to link the electron-accepting cyclopenta[def]phenanthrene core with electron-donating units. nih.goved.ac.uk This creates donor-acceptor (D-A) molecules with tailored electronic properties for applications in organic photovoltaics and OLEDs. nih.govnih.goved.ac.uk
Self-Assembling Materials: Designing brominated analogues that can spontaneously organize into well-defined supramolecular structures. This bottom-up approach is promising for creating nanostructured materials with unique electronic and optical properties.
Sensing Applications: Functionalizing the core structure to create molecules that exhibit changes in their photophysical properties upon binding to specific analytes, leading to the development of highly sensitive chemical sensors.
Bioimaging: Exploring the use of functionalized PAHs as fluorescent probes for biological imaging, leveraging their bright emission and potential for targeted delivery. acs.org
Advanced Computational Tools for Predictive Synthesis and Property Optimization
Computational chemistry is an increasingly indispensable tool in the design and study of organic materials. longdom.orgresearchgate.net Methods like Density Functional Theory (DFT) can predict a wide range of molecular properties before a compound is ever synthesized, saving significant time and resources. nih.govnih.gov
Future directions in computational chemistry for this field will involve:
Predictive Modeling: Using quantum chemistry calculations to accurately predict the electronic structures, HOMO/LUMO energies, and absorption/emission spectra of novel brominated cyclopenta[def]phenanthrene derivatives. nih.govmit.edu This allows for the virtual screening of large libraries of potential compounds to identify the most promising candidates for synthesis.
Mechanism Elucidation: Modeling reaction pathways to understand the mechanisms of bromination and subsequent functionalization reactions. nih.gov This knowledge can guide the development of more efficient synthetic methods and new catalytic systems.
Machine Learning and AI: Employing artificial intelligence and machine learning algorithms trained on large datasets of known molecules to establish quantitative structure-property relationships (QSPR). longdom.orgchemrxiv.org These models can then rapidly predict the properties of new, hypothetical molecules, accelerating the discovery of materials with optimized performance.
| Computational Tool | Application in Brominated PAH Research | Reference |
| Density Functional Theory (DFT) | Prediction of electronic structure, geometry, and spectroscopic properties. | nih.govnih.gov |
| Time-Dependent DFT (TD-DFT) | Calculation of excited state properties, including absorption and emission spectra. | researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions and properties in complex environments, such as in solution or on a surface. | longdom.org |
| Machine Learning (ML) | Developing QSPR models to rapidly predict properties and guide rational design. | longdom.orgchemrxiv.org |
| Reaction Mechanism Generators (e.g., RMG) | Automatically constructing detailed chemical kinetic models for formation pathways. | mit.edu |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 4H-Cyclopenta[def]phenanthrene (CPP) derivatives, and how can experimental parameters be optimized for reproducibility?
- Methodological Answer : A three-step synthesis from pyrene has been developed, involving oxidation to 4,5-diketone, cyclocondensation to form oxoCPP, and subsequent reduction to CPP. Key optimizations include sublimation of oxoCPP intermediates to eliminate purification steps and the use of cost-effective reagents. Reaction temperatures (e.g., 350–360°C for decarboxylation) and solvent choices (ethanol for phenanthrene dissolution in environmental studies) significantly impact yield and purity .
Q. How can researchers characterize the spectral properties of 4H-Cyclopenta[def]phenanthrene given limited reference data?
- Methodological Answer : Use NIST Standard Reference Database 69 for foundational spectral data, but note that molar absorptivity values are unavailable. Pair gas chromatography-mass spectrometry (GC-MS) with hyper-Rayleigh scattering to study nonlinear optical (NLO) properties. For fluorescence analysis, employ excitation/emission wavelengths (e.g., 255 nm/273 nm for phenanthrene analogs) and validate with internal standardization techniques, as demonstrated in polynuclear aromatic hydrocarbon quantification .
Advanced Research Questions
Q. What molecular growth mechanisms explain the formation of 4H-Cyclopenta[def]phenanthrene from methylphenanthrene precursors in pyrolysis studies?
- Methodological Answer : Bay-region methyl-substituted PAHs like 4-methylphenanthrene undergo H-abstraction to form resonance-stabilized arylmethyl radicals. These radicals attack aromatic carbons, leading to cyclization and dehydrogenation. For example, 4-phenanthrylmethyl radicals react at the "5" position of phenanthrene, forming CPP. Computational modeling of bond dissociation energies (e.g., 82.0 kcal/mol for CH₂ bridges) and isotopic labeling can validate reaction pathways .
Q. How do environmental factors influence the sorption and degradation of 4H-Cyclopenta[def]phenanthrene in soil systems?
- Methodological Answer : Batch equilibrium studies show that sorption follows linear models (Kd and Koc coefficients) but is reduced by dissolved organic matter (DOM) from root exudates. Biodegradation is desorption-controlled, with slow phases linked to soil organic matter content. Experimental designs should include spiking protocols (e.g., 150 mg/kg phenanthrene in ethanol-contaminated sediments) and DOM quantification via fluorescence or GC-MS .
Q. What contradictions exist in reported reaction pathways for CPP derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies arise in competing pathways (e.g., methyl addition vs. cyclization). For instance, 4-methylphenanthrene pyrolysis favors CPP formation over methylphenanthrene derivatives due to lower bond dissociation energies. Resolve contradictions using doping experiments with isotopically labeled intermediates (e.g., ¹³C-labeled phenanthrene) and time-resolved product analysis via GC-MS or high-performance liquid chromatography (HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
